molecular formula C11H9BrN2 B1268494 6-bromo-N-phenylpyridin-2-amine CAS No. 25194-48-3

6-bromo-N-phenylpyridin-2-amine

Cat. No.: B1268494
CAS No.: 25194-48-3
M. Wt: 249.11 g/mol
InChI Key: PSAFWPMLJQSCQJ-UHFFFAOYSA-N
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Description

6-bromo-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.11 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a bromine atom at the 6th position of the pyridine ring and a phenyl group attached to the nitrogen atom at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-phenylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and various arylboronic acids . The reaction typically occurs under mild conditions, providing moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki cross-coupling reactions due to their efficiency and scalability. The use of palladium catalysts and arylboronic acids in a controlled environment ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

6-bromo-N-phenylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-phenylpyridin-2-amine
  • 6-fluoro-N-phenylpyridin-2-amine
  • 6-iodo-N-phenylpyridin-2-amine

Uniqueness

6-bromo-N-phenylpyridin-2-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAFWPMLJQSCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355803
Record name 6-bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25194-48-3
Record name 6-bromo-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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